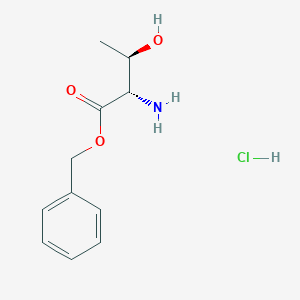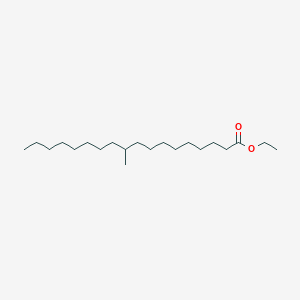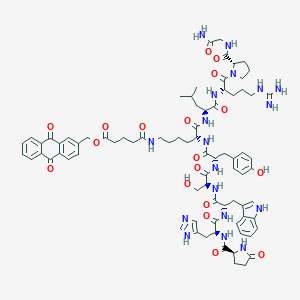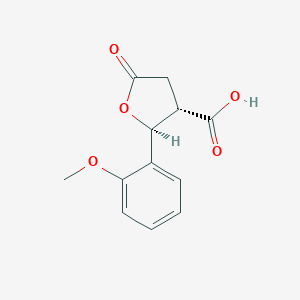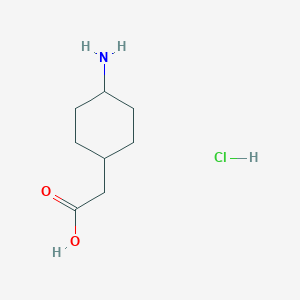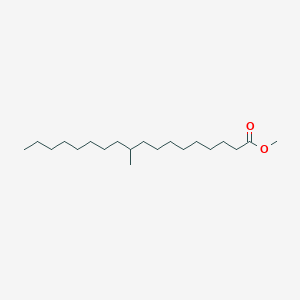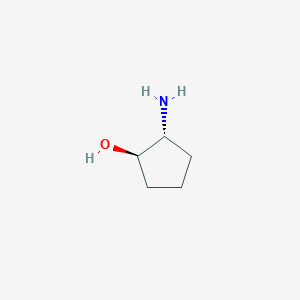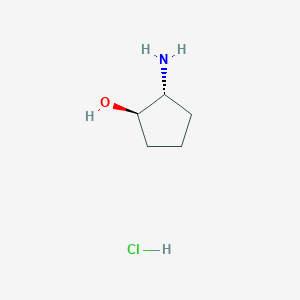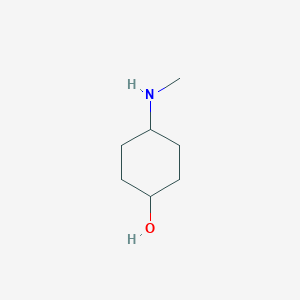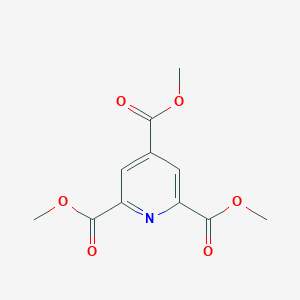
Trimethyl pyridine-2,4,6-tricarboxylate
Vue d'ensemble
Description
Trimethyl pyridine-2,4,6-tricarboxylate is a chemical compound with the molecular formula C11H11NO6 . It has a molecular weight of 253.21 . It is a solid at room temperature and is stored in an inert atmosphere .
Synthesis Analysis
There are several methods to synthesize Trimethyl pyridine-2,4,6-tricarboxylate. For instance, three new pyridine-2,4,6-tricarboxylic acid (H3ptc) complexes were hydrothermally synthesized .
Molecular Structure Analysis
The InChI code for Trimethyl pyridine-2,4,6-tricarboxylate is 1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Trimethyl pyridine-2,4,6-tricarboxylate can undergo various chemical reactions. For example, copper (II)-mediated stepwise oxidation of 2,3,5- and 2,4,6-trimethylpyridine to pyridinecarboxylates has been reported .
Physical And Chemical Properties Analysis
Trimethyl pyridine-2,4,6-tricarboxylate has a melting point of 148-150 °C and a predicted boiling point of 385.0±37.0 °C . Its density is predicted to be 1.289±0.06 g/cm3 . The compound is a solid at room temperature and should be stored in an inert atmosphere .
Applications De Recherche Scientifique
Metal-Organic Frameworks
Trimethyl pyridine-2,4,6-tricarboxylate has been used in the synthesis of metal-organic frameworks (MOFs) of cerium . These MOFs have been prepared under hydrothermal and solvothermal conditions . The structures of these materials are resolved by single crystal X-ray diffraction . The material is hydrothermally stable and is also stable under oxidising conditions .
Ligand Precursor
The compound serves as a ligand precursor in the synthesis of pyridine-2,4,6-tricarboxylic acid . This synthesis is carried out by oxidation of 2,4,6-trimethylpyridine and recrystallisation via formation of the methyl ester of the tricarboxylic acid .
Organic Syntheses
2,4,6-Trimethylpyridine, which can be oxidized to form Trimethyl pyridine-2,4,6-tricarboxylate, is used in organic syntheses . For example, it is used for dehydrohalogenation, by binding the formed hydrogen halides .
Biological Evaluation
Trimethyl pyridine-2,4,6-tricarboxylate derivatives have been used in the biological evaluation as α and β glucosidase inhibitors . These inhibitors are known for their antitumor, anti-viral and immunoregulatory activities .
Treatment of Diseases
α-Glucosidase inhibitors, which can be derived from Trimethyl pyridine-2,4,6-tricarboxylate, are used for the treatment of carbohydrate initiated diseases such as hepatitis, cancer and viral infections .
Research and Development
Trimethyl pyridine-2,4,6-tricarboxylate is used in research and development . It is often used in laboratories for various experiments and studies .
Safety and Hazards
Trimethyl pyridine-2,4,6-tricarboxylate is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Orientations Futures
Propriétés
IUPAC Name |
trimethyl pyridine-2,4,6-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-16-9(13)6-4-7(10(14)17-2)12-8(5-6)11(15)18-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRVGJDUSQEIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl pyridine-2,4,6-tricarboxylate | |
CAS RN |
25309-39-1 | |
| Record name | Trimethyl pyridine-2,4,6-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



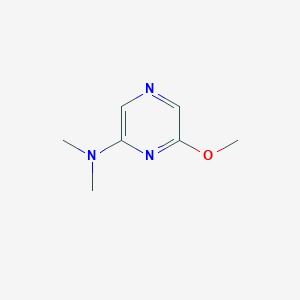
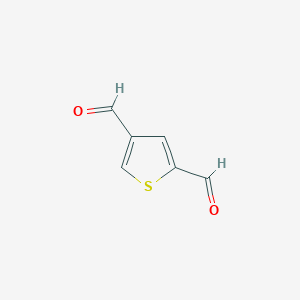
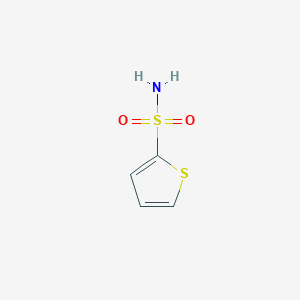
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
